molecular formula C13H16N4 B1676585 Mifentidine CAS No. 83184-43-4

Mifentidine

Cat. No.: B1676585
CAS No.: 83184-43-4
M. Wt: 228.29 g/mol
InChI Key: GOZUADYOHPCXLE-UHFFFAOYSA-N
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Description

Mifentidine is a chemical compound known for its role as a histamine H2 receptor antagonist. It is primarily used in scientific research to study gastric emptying and experimental gastric and duodenal ulcers. The compound has the molecular formula C13H16N4 and a molecular weight of 228.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mifentidine can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the alkylation of a suitable amine with a halogenated aromatic compound, followed by further functional group modifications to achieve the desired structure. The reaction conditions typically include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain high-purity this compound suitable for research purposes.

Chemical Reactions Analysis

Types of Reactions

Mifentidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Mifentidine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study histamine receptor interactions and to develop new H2 receptor antagonists.

    Biology: Investigated for its effects on gastric emptying and gastrointestinal motility.

    Medicine: Explored for potential therapeutic uses in treating gastric and duodenal ulcers.

    Industry: Utilized in the development of pharmaceuticals targeting histamine receptors.

Mechanism of Action

Mifentidine exerts its effects by selectively binding to histamine H2 receptors, thereby inhibiting the action of histamine. This inhibition reduces gastric acid secretion, making it useful in the study of gastric ulcers. The molecular targets include the H2 receptors located on the parietal cells of the stomach lining, which are involved in acid secretion pathways .

Comparison with Similar Compounds

Similar Compounds

    Cimetidine: Another H2 receptor antagonist used to treat ulcers and gastroesophageal reflux disease.

    Ranitidine: Known for its role in reducing stomach acid production.

    Famotidine: Used to treat and prevent ulcers in the stomach and intestines.

Uniqueness of Mifentidine

This compound is unique due to its specific binding affinity and selectivity for H2 receptors, which makes it a valuable tool in research focused on histamine-related pathways. Its distinct chemical structure also allows for the exploration of different pharmacological properties compared to other H2 receptor antagonists .

Properties

CAS No.

83184-43-4

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

N-[4-(1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide

InChI

InChI=1S/C13H16N4/c1-10(2)15-9-16-12-5-3-11(4-6-12)13-7-14-8-17-13/h3-10H,1-2H3,(H,14,17)(H,15,16)

InChI Key

GOZUADYOHPCXLE-UHFFFAOYSA-N

SMILES

CC(C)N=CNC1=CC=C(C=C1)C2=CN=CN2

Canonical SMILES

CC(C)N=CNC1=CC=C(C=C1)C2=CN=CN2

Appearance

Solid powder

Key on ui other cas no.

83184-43-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4(5)-(4-isopropylaminomethyleneiminophenyl)imidazole
DA 4577
DA-4577
mifentidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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